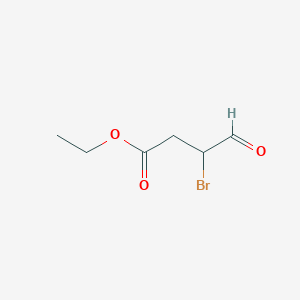![molecular formula C13H15N5O2 B6463398 7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640873-76-1](/img/structure/B6463398.png)
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (also known as “CPPD”) is a synthetic compound that has been used in scientific research for a variety of purposes. CPPD has been studied for its potential applications in medicine, biochemistry, and pharmacology. It is a versatile molecule that can be used to study a variety of biochemical and physiological processes. CPPD has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
CPPD has been used in a variety of scientific research applications. It has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems. CPPD has also been used to study the effects of environmental toxins on biological systems. It has been used to study the effects of various drugs and compounds on the nervous system, as well as the effects of various drugs and compounds on the cardiovascular system.
Wirkmechanismus
The exact mechanism of action of CPPD is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It has also been suggested that CPPD may act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate protein-protein interactions.
Biochemical and Physiological Effects
CPPD has been studied for its potential to modulate various biochemical and physiological processes. It has been studied for its potential to modulate various receptors, such as the serotonin 5-HT2A receptor. It has also been studied for its potential to modulate the activity of various enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate various protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, CPPD is relatively non-toxic and has low solubility, making it suitable for use in a variety of laboratory experiments. However, CPPD does have some limitations. It is not as potent as some other compounds, and it has a relatively short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
The potential applications of CPPD are far-reaching and there are many possible future directions for research. CPPD could be further studied for its potential to modulate various receptors, enzymes, and protein-protein interactions. In addition, CPPD could be further studied for its potential to modulate the activity of various drugs and compounds. CPPD could also be studied for its potential to modulate the activity of various environmental toxins. Finally, CPPD could be studied for its potential to modulate the activity of various hormones and other biochemical and physiological processes.
Synthesemethoden
CPPD can be synthesized via a variety of methods. One common method is to react 1,3,7-triazaspiro[4.4]nonane-2,4-dione with 6-cyclopropylpyrimidine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Other methods for synthesizing CPPD include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted reactions.
Eigenschaften
IUPAC Name |
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-13(17-12(20)16-11)3-4-18(6-13)10-5-9(8-1-2-8)14-7-15-10/h5,7-8H,1-4,6H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIZFXVJZBTTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)



![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463375.png)
![2-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463378.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)